Chemical and physical properties of Ethyl 3-cyclopropyl-3-hydroxypropanoate
Chemical and physical properties of Ethyl 3-cyclopropyl-3-hydroxypropanoate
An In-depth Technical Guide to Ethyl 3-cyclopropyl-3-hydroxypropanoate
Introduction
Ethyl 3-cyclopropyl-3-hydroxypropanoate is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. It incorporates two key structural motifs: a cyclopropyl ring and a β-hydroxy ester. The cyclopropyl group, a strained three-membered carbocycle, is a prevalent feature in many FDA-approved pharmaceuticals, valued for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2][3][4] The β-hydroxy ester moiety is a versatile synthetic intermediate, readily amenable to a variety of chemical transformations.
This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-cyclopropyl-3-hydroxypropanoate. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its identity, properties, synthesis, characterization, and safe handling. The content is structured to deliver not just data, but also the scientific context and rationale behind its utility.
Chemical Identity and Structure
Correctly identifying a compound is the foundation of all subsequent research. This section details the fundamental identifiers for Ethyl 3-cyclopropyl-3-hydroxypropanoate.
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IUPAC Name: ethyl 3-cyclopropyl-3-hydroxypropanoate[5]
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Molecular Formula: C₈H₁₄O₃[5]
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Synonyms: While less common, this compound may be referred to by database identifiers such as SCHEMBL10990788.[5]
The molecule's structure consists of an ethyl ester connected to a three-carbon chain. The carbon at the 3-position (C3) is chiral and bears both a hydroxyl (-OH) group and a cyclopropyl ring.
Physicochemical Properties
A summary of the key chemical and physical properties is presented in Table 1. This data is crucial for planning experiments, from reaction setup to purification and storage.
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | PubChem[5] |
| Monoisotopic Mass | 158.0943 g/mol | PubChem[5] |
| Appearance | Expected to be a liquid | Inferred from related structures |
| XLogP3 (Calculated) | 0.5 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
Synthesis and Purification
The synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate is typically achieved via a two-step process starting from commercially available precursors. The causality behind this choice is clear: it follows a reliable and well-established pathway in organic chemistry for creating β-hydroxy esters.
Step 1: Synthesis of the β-Ketoester Precursor The first step involves the formation of Ethyl 3-cyclopropyl-3-oxopropanoate. A common and effective method is the acylation of a malonic ester derivative with cyclopropanecarbonyl chloride.[7]
Step 2: Reduction to the Target Alcohol The second, and key, step is the reduction of the ketone in Ethyl 3-cyclopropyl-3-oxopropanoate to the secondary alcohol of the target molecule. For applications where chirality is important, such as in drug development, an asymmetric reduction is paramount. Asymmetric transfer hydrogenation (ATH) using Ruthenium(II) catalysts is a field-proven method for achieving high enantioselectivity in the reduction of β-ketoesters to their corresponding chiral β-hydroxy esters.[8]
Caption: General workflow for the synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate.
Experimental Protocol: General Procedure for Reduction
The following is a representative, self-validating protocol based on established methodologies for asymmetric transfer hydrogenation.
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Inert Atmosphere: Charge a dry reaction vessel with the catalyst (e.g., [RuCl₂(p-cymene)]₂ and a chiral ligand) and the substrate, Ethyl 3-cyclopropyl-3-oxopropanoate. Purge the vessel with an inert gas (Argon or Nitrogen).
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Solvent and Hydrogen Source: Add a suitable solvent (e.g., DMF or isopropanol) and a hydrogen donor, such as an azeotropic mixture of formic acid and triethylamine (HCO₂H:Et₃N).[8]
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Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure Ethyl 3-cyclopropyl-3-hydroxypropanoate.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data for Ethyl 3-cyclopropyl-3-hydroxypropanoate are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a characteristic triplet and quartet for the ethyl group protons. The cyclopropyl protons will appear as complex multiplets in the upfield region. The diastereotopic methylene protons adjacent to the ester (C2) would likely appear as a doublet of doublets, and the proton on the stereocenter (C3) would be a multiplet. A broad singlet, exchangeable with D₂O, would correspond to the hydroxyl proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the ester carbonyl carbon (~170 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the carbons of the ethyl and cyclopropyl groups in the aliphatic region.
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IR (Infrared) Spectroscopy: Key vibrational bands will include a broad O-H stretch (~3400 cm⁻¹), sp³ C-H stretches (~2850-3000 cm⁻¹), and a strong C=O stretch for the ester functional group (~1730 cm⁻¹).
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MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), adducts like [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of water, the ethoxy group, or the entire ethyl ester moiety.
Applications in Research and Drug Development
The value of Ethyl 3-cyclopropyl-3-hydroxypropanoate lies in the synergistic combination of its structural components. The cyclopropyl ring is a "bioisostere" for other groups, often introduced to block metabolic hotspots, increase potency, or improve a compound's pharmacokinetic profile.[3][4] Its strained nature imparts unique electronic properties and a rigid conformation that can be advantageous for binding to biological targets.[3]
Caption: The compound's value is derived from its two key structural motifs.
This molecule serves as a valuable chiral building block. The hydroxyl and ester groups can be further functionalized, allowing for its incorporation into larger, more complex molecules with potential therapeutic applications, including antivirals, anticancer agents, and cardiovascular drugs.[1][2]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating through rigorous adherence to safety standards.
GHS Hazard Classification: [5][6]
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H227: Combustible liquid
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Precautions for Safe Handling: [9]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9]
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Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools.[10]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
First-Aid Measures: [9]
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
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Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Conclusion
Ethyl 3-cyclopropyl-3-hydroxypropanoate is a compound of high strategic value in modern organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthetic pathway, and the desirable properties imparted by its functional groups make it an important building block for the development of novel chemical entities. This guide has provided a detailed technical overview to support its effective and safe use in a research setting.
References
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Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3. PubChem. [Link]
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ethyl 3-cyclopropyl-3-hydroxypropanoate — Chemical Substance Information. NextSDS. [Link]
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Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. [Link]
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Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]
- Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
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